![molecular formula C10H15N3O B2822530 2-[(1S,5S)-2-Azabicyclo[3.2.0]heptan-1-yl]-5-ethyl-1,3,4-oxadiazole CAS No. 2361609-38-1](/img/structure/B2822530.png)
2-[(1S,5S)-2-Azabicyclo[3.2.0]heptan-1-yl]-5-ethyl-1,3,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-[(1S,5S)-2-Azabicyclo[3.2.0]heptan-1-yl]-5-ethyl-1,3,4-oxadiazole” is a complex organic molecule. It contains an azabicyclo[3.2.0]heptane moiety, which is a type of bicyclic structure containing a nitrogen atom . This structure is found in many biologically active compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of polar groups, the size and shape of the molecule, and the presence of aromatic rings can all influence properties like solubility, melting point, and reactivity .Applications De Recherche Scientifique
Synthesis of Basic Skeletons in Penicillin-Type β-Lactams
7-Oxo-4-thia-1-azabicyclo[3.2.0]heptane, a component structurally similar to the query compound, is crucial in synthesizing the basic skeleton of penicillin-type β-lactams. This synthesis, achieved from ethyl propiolate, is significant due to the key formation of the β-lactam ring, highlighting the importance of such structures in antibiotic development (Chiba et al., 1985).
Development of Heterocyclic Analogs of Epibatidine
Compounds like 2-[(1S,5S)-2-Azabicyclo[3.2.0]heptan-1-yl]-5-ethyl-1,3,4-oxadiazole are studied in the context of synthesizing heterocyclic analogs of epibatidine. These investigations involve the synthesis and reactivity of related radical intermediates, leading to the creation of novel compounds with potential for medicinal chemistry, such as tetrazoloepibatidines and oxadiazoloepibatidine (Gómez-Sánchez et al., 2008).
Antimicrobial Properties
Research on 1,3,4-oxadiazoles, to which the query compound is closely related, reveals their biological significance, particularly in exhibiting antimicrobial activities. The synthesis of 2,5 disubstituted 1,3,4-oxadiazole derivatives and their evaluation for antibacterial and antifungal activities demonstrate the potential of these compounds in developing new antimicrobial agents (Jafari et al., 2017).
Anti-Protozoal and Anti-Cancer Applications
The exploration of 1,2,4-Oxadiazole and 1,2,3-triazole containing heterocyclic compounds, akin to the query compound, shows their relevance in anti-protozoal and anti-cancer applications. Novel oxadiazolyl pyrrolo triazole diones synthesized through bioisosterism principles exhibit these biological activities, suggesting their potential in therapeutic development (Dürüst et al., 2012).
Application in Medicinal Chemistry
The oxadiazole ring, a component of the query compound, is of considerable interest in medicinal chemistry due to its presence in various drugs. Such compounds are utilized in treating different diseases, emphasizing the oxadiazole ring's importance in drug synthesis and development (Filho et al., 2023).
Propriétés
IUPAC Name |
2-[(1S,5S)-2-azabicyclo[3.2.0]heptan-1-yl]-5-ethyl-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-2-8-12-13-9(14-8)10-5-3-7(10)4-6-11-10/h7,11H,2-6H2,1H3/t7-,10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFRJXSYJPZMREF-XVKPBYJWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(O1)C23CCC2CCN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=NN=C(O1)[C@]23CC[C@H]2CCN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-((5-(ethylthio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2822447.png)
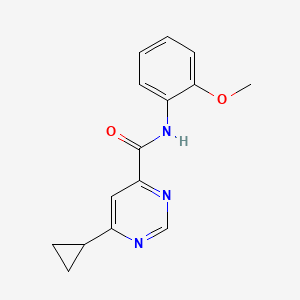
![N-(3-chloro-4-methylphenyl)-2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2822452.png)
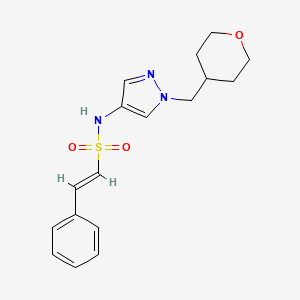
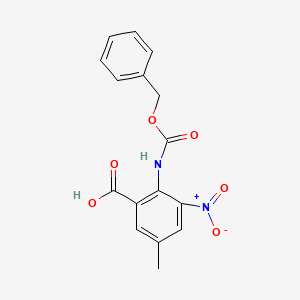



![2-(4-Bromophenyl)-4-[(3-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2822463.png)
![N-{5-[({[4-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}cyclopropanecarboxamide](/img/structure/B2822464.png)
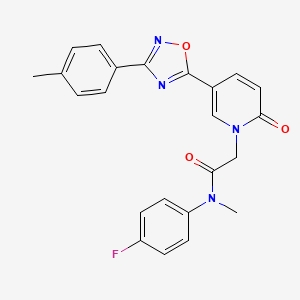
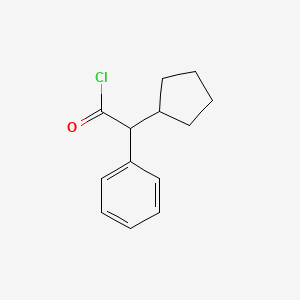

![Methyl 4-[7-chloro-2-(2-hydroxyethyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B2822470.png)
